6-bromopyrrolo[1,2-a]pyrazine
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Overview
Description
6-Bromopyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring with a bromine atom at the 6th position. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromopyrrolo[1,2-a]pyrazine typically involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate. The enaminones are prepared by reacting alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile, and 2-(2-formyl-1H-pyrrol-1-yl)acetophenones with dimethylformamide dimethyl acetal (DMFDMA) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromopyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium compounds and Grignard reagents under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrrolopyrazines
- Oxidized or reduced derivatives of pyrrolopyrazines
Scientific Research Applications
6-Bromopyrrolo[1,2-a]pyrazine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Potential use in drug discovery and development due to its diverse biological activities.
Industry: Utilized in the synthesis of organic materials and natural products.
Mechanism of Action
The exact mechanism of action of 6-bromopyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways . For instance, its antifungal activity is thought to be mediated by the inhibition of the catalytic site of hydroxymethylglutaryl-CoA reductase (HMGR) in Candida species .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine: The parent compound without the bromine substitution.
5H-Pyrrolo[2,3-b]pyrazine: Another isomer with different biological activities, particularly kinase inhibition.
Uniqueness: 6-Bromopyrrolo[1,2-a]pyrazine is unique due to the presence of the bromine atom, which can be further functionalized to create a variety of derivatives with potentially enhanced biological activities. This makes it a valuable compound for drug discovery and development.
Properties
CAS No. |
158945-74-5 |
---|---|
Molecular Formula |
C7H5BrN2 |
Molecular Weight |
197 |
Purity |
95 |
Origin of Product |
United States |
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